7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Description
7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
Properties
IUPAC Name |
3-(4-methylphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7.ClH/c1-11-2-4-12(5-3-11)22-15-13(19-20-22)14(17-10-18-15)21-8-6-16-7-9-21;/h2-5,10,16H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYBRRYBGBISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo[4,5-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Applications
Research has shown that compounds similar to 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride exhibit potent anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific signaling pathways.
Case Studies
- In vitro studies have reported that certain derivatives exhibit IC50 values in the nanomolar range against VEGF-induced endothelial cell proliferation, indicating strong potency as VEGFR inhibitors .
- A recent patent highlighted the use of triazolo-pyrimidine compounds as TLR7 agonists for enhancing anti-tumor immunity, suggesting their relevance in combination therapies for cancer treatment .
Neuropharmacological Applications
The piperazine moiety present in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, which can be beneficial in treating various neurological disorders.
Potential Mechanisms
- Dopaminergic Activity : Compounds with piperazine structures have been studied for their interactions with dopamine receptors, indicating possible applications in treating conditions such as schizophrenia and depression.
- Serotonergic Activity : Similar compounds have also shown activity at serotonin receptors, which can be beneficial for mood disorders and anxiety treatments.
Mechanism of Action
The mechanism of action of 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The pathways involved may include cell cycle regulation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1,2,3-triazolo[4,5-d]pyrimidine derivatives
Uniqueness
7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the triazolo[4,5-d]pyrimidine core with the piperazine and 4-methylphenyl groups enhances its potential as a versatile therapeutic agent .
Biological Activity
7-(Piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is a synthetic compound with a complex structure that shows promise in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyrimidine core linked to a piperazine moiety, which enhances its pharmacological properties. The molecular formula is with a molecular weight of approximately 292.76 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₆ |
| Molecular Weight | 292.76 g/mol |
| CAS Number | 920225-66-7 |
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in the field of oncology and as potential therapeutic agents. The mechanisms include:
- Inhibition of Kinases : Many triazolo-pyrimidine derivatives are known to inhibit various kinases involved in cancer progression. For instance, they can act as ATP-competitive inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR), affecting tumor growth and metastasis .
- Deubiquitination Inhibition : The compound has been shown to inhibit USP28, a deubiquitinating enzyme that plays a critical role in cancer cell proliferation. Inhibition of USP28 leads to decreased levels of oncogenic proteins such as c-Myc .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride:
- Cell Proliferation Inhibition : The compound exhibits dose-dependent inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). IC50 values for these cells have been reported in the range of 1–10 µM .
- Mechanistic Insights : The compound's mechanism involves the disruption of signaling pathways essential for cancer cell survival and proliferation. Specifically, it has been shown to downregulate VEGFR signaling pathways .
Case Studies
- In vitro Studies : A study involving HGC-27 gastric cancer cells demonstrated that treatment with the compound resulted in significant cytotoxic effects, inducing apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Molecular Docking Studies : Computational studies have indicated that the compound binds favorably to active sites of target proteins involved in cancer progression, suggesting strong potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by piperazine coupling. Key steps include:
- Core assembly : Cyclization of precursor heterocycles under reflux conditions (e.g., using dimethylformamide or dichloromethane as solvents) .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts (e.g., Pd/C) and controlled pH to avoid side reactions .
- Hydrochloride salt formation : Precipitation via HCl addition in polar solvents (e.g., methanol or ethanol), achieving yields >90% with proper stoichiometric control .
Q. Which spectroscopic and chromatographic techniques are critical for confirming molecular structure and purity?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH2 signals) and p-tolyl group (δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 382.15 for the free base) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity, with retention times compared to reference standards .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict reactivity of triazolopyrimidine derivatives?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for key steps like cyclization or coupling .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility, reducing trial-and-error in selecting reaction media (e.g., dichloromethane vs. DMF for solubility) .
- Machine Learning : Training models on existing reaction datasets (e.g., ICReDD’s database) identifies optimal conditions (e.g., catalyst type, temperature) for novel analogs .
Q. What methodologies resolve discrepancies in reported biological activities of structurally similar compounds?
- Strategies :
- Orthogonal Assays : Compare binding affinity (e.g., SPR or ITC) vs. functional activity (e.g., cAMP inhibition) to distinguish target-specific effects from off-target interactions .
- Metabolite Profiling : LC-MS/MS identifies hydrolysis products (e.g., piperazine cleavage under physiological pH) that may skew bioactivity data .
- Structural-Activity Relationship (SAR) : Systematic modification of the p-tolyl or piperazine moieties reveals steric and electronic drivers of potency. For example, methyl substitution on the phenyl ring enhances lipophilicity and membrane permeability .
Q. How can researchers design experiments to address contradictory toxicity profiles in preclinical studies?
- Experimental Design :
- In Vitro Tox Screens : Parallel testing in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines identifies organ-specific toxicity, with EC50 values normalized to plasma protein binding .
- Metabolomic Mapping : Stable isotope tracing (e.g., 13C-labeled compound) tracks metabolic byproducts linked to cytotoxicity .
- Species-Specific Differences : Compare rodent vs. human CYP450 enzyme kinetics to extrapolate toxicity risks, using recombinant enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
